3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-[(pyridin-4-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-[(pyridin-4-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the hydroxyphenyl, propan-2-ylphenyl, and pyridin-4-ylmethyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-[(pyridin-4-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The pyridin-4-ylmethyl group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation, but often involve the use of organic solvents, controlled temperatures, and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the pyridin-4-ylmethyl group would yield the corresponding amine. Substitution reactions can lead to a wide variety of products depending on the nature of the substituent introduced.
Scientific Research Applications
3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-[(pyridin-4-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry: Its unique structure and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-[(pyridin-4-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in the observed biological effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-[(pyridin-4-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one include other pyrrolo[3,4-c]pyrazole derivatives, such as:
- 3-(2-hydroxyphenyl)-4-phenyl-5-(pyridin-4-ylmethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
- 3-(2-hydroxyphenyl)-4-[4-(methyl)phenyl]-5-(pyridin-4-ylmethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
Uniqueness
The uniqueness of 3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-[(pyridin-4-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H24N4O2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-(4-propan-2-ylphenyl)-5-(pyridin-4-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H24N4O2/c1-16(2)18-7-9-19(10-8-18)25-22-23(20-5-3-4-6-21(20)31)28-29-24(22)26(32)30(25)15-17-11-13-27-14-12-17/h3-14,16,25,31H,15H2,1-2H3,(H,28,29) |
InChI Key |
YCPBQQCYNCGXLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.